(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide
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Overview
Description
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound that features a variety of functional groups, including a cyano group, a thiazole ring, a sulfonyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the thiazole ring through a cyclization reaction.
- Introduction of the cyano group via nucleophilic substitution.
- Sulfonylation to attach the sulfonyl group.
- Coupling with the trifluoromethoxyphenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyano group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its unique structure could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide: is unique due to its combination of functional groups. Similar compounds might include:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10F3N5O3S2 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
(1Z)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C15H10F3N5O3S2/c1-9-13(7-20)14(23-27-9)28(24,25)8-11(6-19)22-21-10-2-4-12(5-3-10)26-15(16,17)18/h2-5,21H,8H2,1H3/b22-11- |
InChI Key |
FCPISAKQTVOWOO-JJFYIABZSA-N |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)C/C(=N\NC2=CC=C(C=C2)OC(F)(F)F)/C#N)C#N |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=C(C=C2)OC(F)(F)F)C#N)C#N |
Origin of Product |
United States |
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